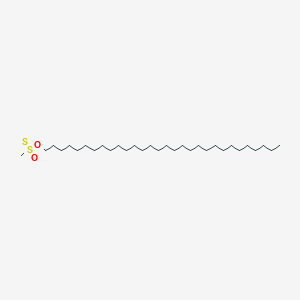
Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane is a complex organosulfur compound It is characterized by the presence of sulfur atoms in various oxidation states, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction typically involves the use of oxidizing agents such as PhI(OAc)2 and solvents like methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol or sulfide forms.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives. These products are of interest in both academic research and industrial applications.
Aplicaciones Científicas De Investigación
Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique reactivity makes it useful in the study of sulfur-containing biomolecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane include:
Dimethyl sulfoxide (DMSO): A simpler organosulfur compound with similar oxidation states of sulfur.
Sulfonamides: Compounds containing sulfur-nitrogen bonds, widely used in pharmaceuticals.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple sulfur atoms in different oxidation states.
Propiedades
Fórmula molecular |
C31H64O2S2 |
|---|---|
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
methyl-oxo-sulfanylidene-triacontoxy-λ6-sulfane |
InChI |
InChI=1S/C31H64O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35(2,32)34/h3-31H2,1-2H3 |
Clave InChI |
VTPBKFJORWWXRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


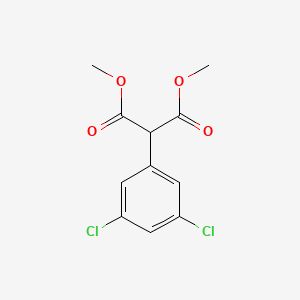
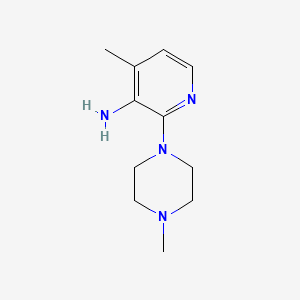
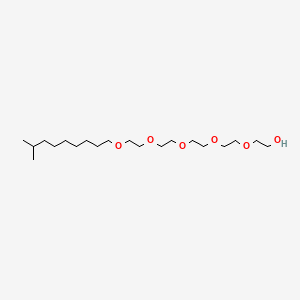
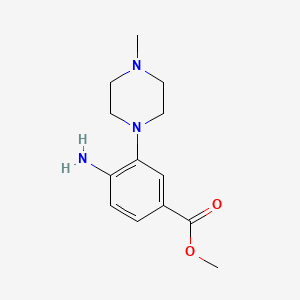
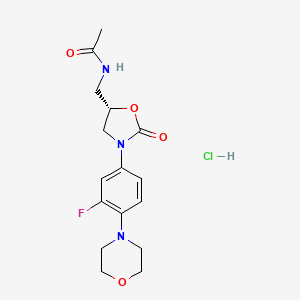
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)




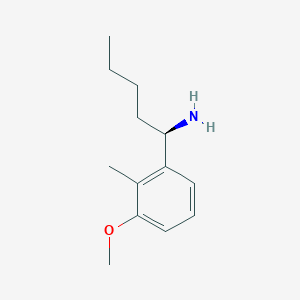
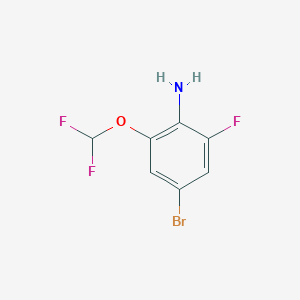
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)

